molecular formula C5H9ClF3N B2635541 3-(trifluoromethyl)but-3-en-2-amine hydrochloride CAS No. 2402830-81-1

3-(trifluoromethyl)but-3-en-2-amine hydrochloride

Cat. No.: B2635541
CAS No.: 2402830-81-1
M. Wt: 175.58
InChI Key: JYLQUTHBAOOMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)but-3-en-2-amine hydrochloride is a chemical compound with the molecular formula C5H8F3N·HCl. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a butenylamine backbone. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the butenylamine structure. One common method is the reaction of 3-(trifluoromethyl)but-3-en-2-one with ammonia or an amine under appropriate conditions to form the desired amine. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)but-3-en-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl butylamines .

Scientific Research Applications

3-(trifluoromethyl)but-3-en-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)but-3-en-2-one: A precursor in the synthesis of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride.

    3-(trifluoromethyl)but-3-en-2-ol: An alcohol derivative with similar structural features.

    3-(trifluoromethyl)but-3-en-2-amine: The free amine form without the hydrochloride salt.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)but-3-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLQUTHBAOOMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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